Ethyl 3,3-difluorobutyrate
Overview
Description
Ethyl 3,3-difluorobutyrate, also known as 3,3-difluorobutyric acid ethyl ester, is an organic compound with the molecular formula C6H10F2O2. It is a colorless liquid with a characteristic ester odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the fluorination of ethyl butyrate. This process typically uses reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the butyrate structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions. The use of specialized equipment to handle fluorinating agents and ensure safety is crucial. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-difluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 3,3-difluorobutyric acid.
Reduction: 3,3-difluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-difluorobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: The compound can be used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and lipophilicity.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3,3-difluorobutyrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design and development .
Comparison with Similar Compounds
Ethyl difluoroacetate: Another fluorinated ester with similar reactivity but different structural properties.
Ethyl 4,4,4-trifluorobutyrate: Contains an additional fluorine atom, leading to different chemical behavior and applications.
Ethyl 3,5-difluorobenzoylformate: A fluorinated aromatic ester with distinct properties due to the presence of the benzoyl group
Uniqueness: Ethyl 3,3-difluorobutyrate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 3,3-difluorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMRUPPAFDYIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504480 | |
Record name | Ethyl 3,3-difluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-93-6 | |
Record name | Butanoic acid, 3,3-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2368-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,3-difluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,3-difluorobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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